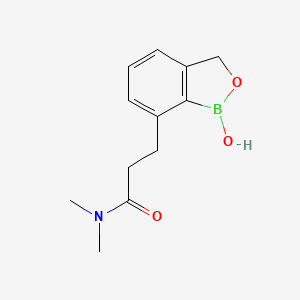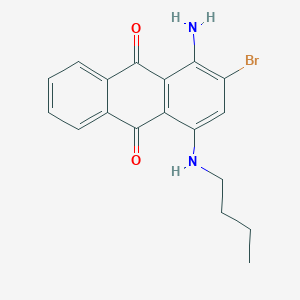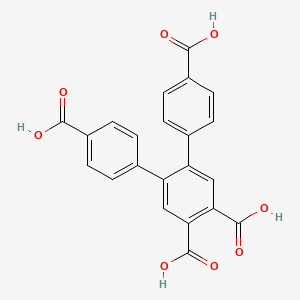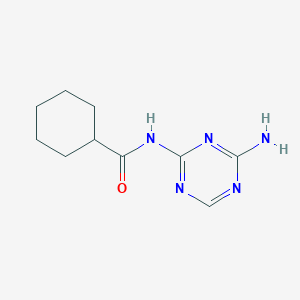
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C26H34O8 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of butoxy groups and hydroxyl groups on the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Hydroxylation: Anthraquinone undergoes hydroxylation to introduce hydroxyl groups at the 1 and 5 positions, forming 1,5-dihydroxyanthraquinone.
Butoxylation: The hydroxyl groups are then reacted with butyl bromide in the presence of a base to introduce butoxy groups at the 2, 3, 6, and 7 positions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroquinone derivatives.
Applications De Recherche Scientifique
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and butoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may exert its effects through redox reactions, binding to specific proteins, or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone with similar hydroxyl groups but lacking butoxy groups.
2,3,6,7-Tetrachloroanthracene-9,10-dione: A chlorinated derivative of anthracene with different substituents.
1,5-Dihydroxyanthraquinone: Another hydroxylated anthraquinone derivative with hydroxyl groups at different positions.
Uniqueness
2,3,6,7-Tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of butoxy groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
205243-23-8 |
|---|---|
Formule moléculaire |
C30H40O8 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
2,3,6,7-tetrabutoxy-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H40O8/c1-5-9-13-35-21-17-19-23(27(33)29(21)37-15-11-7-3)26(32)20-18-22(36-14-10-6-2)30(38-16-12-8-4)28(34)24(20)25(19)31/h17-18,33-34H,5-16H2,1-4H3 |
Clé InChI |
PEDCYWLCMMHBSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCC)OCCCC)O)O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)





![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)






